![molecular formula C28H28N2O5 B242494 1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242494.png)
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione, also known as URB597, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds that bind to cannabinoid receptors in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have various physiological and biochemical effects.
Mécanisme D'action
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. Anandamide is a neurotransmitter that binds to cannabinoid receptors in the body, which are involved in various physiological processes such as pain sensation, mood, and appetite. By inhibiting FAAH, this compound increases the levels of anandamide in the body, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have various effects on the body, including analgesia, anxiolysis, and antidepressant effects. It has also been shown to increase food intake and reduce body weight in animal models. Additionally, this compound has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione has several advantages as a research tool, including its high selectivity for FAAH and its ability to increase endocannabinoid levels in the body. However, it also has some limitations, such as its short half-life and the potential for off-target effects.
Orientations Futures
There are several future directions for research on 1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione, including:
1. Investigating its potential therapeutic applications in human clinical trials.
2. Developing more potent and selective FAAH inhibitors.
3. Studying its effects on other physiological and biochemical pathways in the body.
4. Investigating its potential as a treatment for other neurological disorders such as epilepsy and multiple sclerosis.
5. Studying its effects on the gut microbiome and its potential as a treatment for gut-related disorders such as irritable bowel syndrome.
Conclusion
In conclusion, this compound is a synthetic compound that inhibits FAAH and increases endocannabinoid levels in the body. It has various physiological and biochemical effects and has been investigated for its potential therapeutic applications in preclinical and clinical research. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves several chemical reactions, including condensation, cyclization, and reduction. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione has been extensively studied in preclinical and clinical research for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. It has also been investigated as a potential treatment for drug addiction, obesity, and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C28H28N2O5 |
|---|---|
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-phenylprop-1-en-2-yl]piperazine-2,5-dione |
InChI |
InChI=1S/C28H28N2O5/c1-19(16-20-8-6-5-7-9-20)27-28(32)29(24-15-14-23(34-3)17-25(24)35-4)18-26(31)30(27)21-10-12-22(33-2)13-11-21/h5-17,27H,18H2,1-4H3/b19-16+ |
Clé InChI |
VADNDVDPDHFQPE-KNTRCKAVSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
SMILES |
CC(=CC1=CC=CC=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
SMILES canonique |
CC(=CC1=CC=CC=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



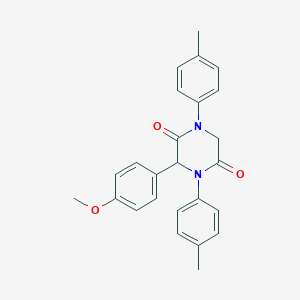

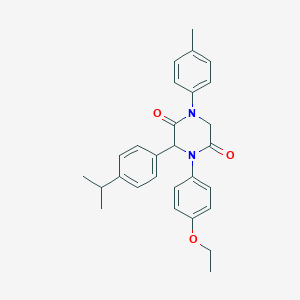

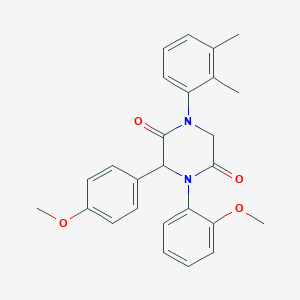

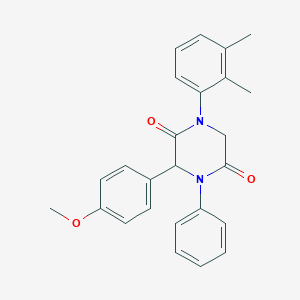
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)

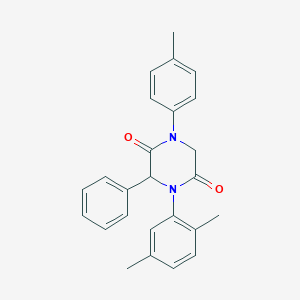
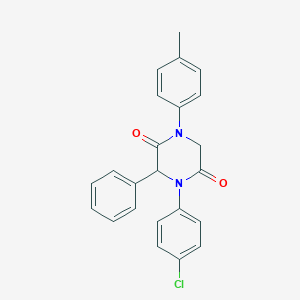
![4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242434.png)

